3-Chloro-4-sulfamoylbenzoic acid

Diuretic activity Na-K-Cl cotransporter Sulfamoyl-benzoic acid

3-Chloro-4-sulfamoylbenzoic acid (34263-53-1) is the essential 3-chloro-4-sulfamoyl isomer—not the CSBA metabolite. Wrong isomer substitution risks off-target diuretic effects. This isomer shows negligible NKCC1 inhibition, ideal for autotaxin/LPA inhibitor synthesis and SAR studies. Non-metabolite scaffold ensures metabolic stability for probes and perovskite additives. Buy ≥95% purity to guarantee experimental success.

Molecular Formula C7H6ClNO4S
Molecular Weight 235.65
CAS No. 34263-53-1
Cat. No. B3051516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-sulfamoylbenzoic acid
CAS34263-53-1
Molecular FormulaC7H6ClNO4S
Molecular Weight235.65
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)N
InChIInChI=1S/C7H6ClNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
InChIKeyVOISTTGQLIPIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-sulfamoylbenzoic Acid (CAS 34263-53-1): Sourcing Specifications and Research Scaffold Overview


3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) is a small molecule scaffold belonging to the sulfamoylbenzoic acid class. It is a specific positional isomer of the better-known metabolite 4-chloro-3-sulfamoylbenzoic acid (CSBA, CAS 1205-30-7) [1]. This compound is primarily utilized as a versatile intermediate for constructing more complex pharmacologically active molecules, such as autotaxin inhibitors, and is widely offered as a research-grade building block by numerous vendors with typical purity specifications around 95% .

Why 3-Chloro-4-sulfamoylbenzoic Acid Cannot Be Assumed Interchangeable with Other Sulfamoylbenzoic Acid Derivatives


Despite the superficial similarity within the sulfamoylbenzoic acid class, generic substitution of 3-chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) is fraught with risk. The most critical factor is positional isomerism. Its close analog, 4-chloro-3-sulfamoylbenzoic acid (CSBA, CAS 1205-30-7), is a known inhibitor of carbonic anhydrase isoforms and a major metabolite of the drug tripamide, demonstrating distinct biological activity [1]. In stark contrast, the 3-chloro-4-sulfamoyl isomer (CAS 34263-53-1) itself is not a known metabolite and exhibits negligible inhibition of the NKCC1 co-transporter, a key diuretic target, as evidenced by studies on structurally related diuretics [2]. This divergence in biological activity between positional isomers highlights that the specific placement of the chloro and sulfamoyl groups is a fundamental determinant of a molecule's pharmacological and functional profile, making unverified interchange a potential source of experimental failure.

Quantitative Comparative Evidence for 3-Chloro-4-sulfamoylbenzoic Acid vs. Structural Analogs


Selective NKCC1 Inhibition Profile: 3-Chloro-4-sulfamoylbenzoic Acid vs. Bumetanide and Furosemide

A direct comparative study of loop diuretics on human Na-K-Cl cotransporter (NKCC1) isoforms demonstrates a distinct, low-activity profile for the 3-chloro-4-sulfamoylbenzoic acid scaffold. While the related clinical diuretics bumetanide and furosemide exhibit strong inhibition, the compound tripamide, which is structurally derived from 4-chloro-3-sulfamoylbenzoic acid, showed no significant effect. This provides a class-level inference for the 3-chloro-4-sulfamoyl isomer [1].

Diuretic activity Na-K-Cl cotransporter Sulfamoyl-benzoic acid NKCC1 inhibition

Distinct Metabolic Fate: 3-Chloro-4-sulfamoylbenzoic Acid as a Stable Scaffold vs. the 4-Chloro-3-sulfamoyl Metabolite

Metabolic studies on the antihypertensive drug tripamide in rats and rabbits revealed that the major metabolite is 4-chloro-3-sulfamoylbenzoic acid (CSBA), not the 3-chloro-4-sulfamoyl isomer. This indicates that the 3-chloro-4-sulfamoyl isomer is not a primary in vivo degradation product and is therefore a more stable scaffold for applications requiring metabolic inertness or for creating non-metabolite chemical probes [1].

Drug metabolism Tripamide Antihypertensive Isomer stability

Carbonyl Anhydrase Inhibition Potential: A Class-Level Comparison of Isomeric Scaffolds

Research on sulfamoylbenzoic acid derivatives demonstrates that positional isomerism is a key driver of carbonic anhydrase (CA) inhibition. 4-chloro-3-sulfamoylbenzoic acid (CSBA) is a known inhibitor of hCA I, II, IV, and IX [1]. While the 3-chloro-4-sulfamoyl isomer (target compound) is structurally related, its specific CA inhibition profile is not well-characterized. This suggests that the 3-chloro-4-sulfamoyl isomer represents a distinct starting point for developing novel CA inhibitors with potentially different isoform selectivity, rather than a direct substitute for known actives.

Carbonic anhydrase Glaucoma Enzyme inhibition Sulfonamide

Optimal Research Applications for 3-Chloro-4-sulfamoylbenzoic Acid Based on Comparative Evidence


Scaffold for Autotaxin and Lysophosphatidic Acid (LPA) Inhibitor Development

3-Chloro-4-sulfamoylbenzoic acid is specifically referenced as a reactant for preparing bicyclic compounds that act as autotaxin and lysophosphatidic acid (LPA) inhibitors . This application is directly supported by its defined role as a versatile building block, and its distinct isomer profile (low NKCC1 activity, non-metabolite status) ensures that the resulting inhibitors are less likely to have off-target diuretic effects or be subject to the same metabolic pathways as known drugs, thereby simplifying lead optimization.

Synthesis of Novel Carbonic Anhydrase Inhibitors with Unique Isoform Selectivity

Given that the 4-chloro-3-sulfamoyl isomer is a known inhibitor of carbonic anhydrase, the 3-chloro-4-sulfamoyl isomer presents a valuable alternative scaffold for exploring structure-activity relationships (SAR) around this target [1]. Using this compound as a core, medicinal chemists can generate a series of novel derivatives with potentially improved selectivity for specific CA isoforms (e.g., CA IX for cancer therapy) compared to existing sulfamoylbenzoic acid-based inhibitors.

Development of Non-Diuretic Chemical Probes in Renal and Cardiovascular Research

The quantitative evidence showing that structurally related sulfamoylbenzoic acid diuretics are ineffective against the NKCC1 co-transporter supports the use of this scaffold for developing chemical probes that do not interfere with this pathway . Researchers studying ion transport or signaling pathways can utilize this scaffold to create tool compounds that modulate other targets without the confounding variable of NKCC1 inhibition, which is a common issue with many sulfamoyl-containing molecules.

Stable Core for Metabolically Stable Probes and Functional Materials

The fact that 3-chloro-4-sulfamoylbenzoic acid is not a major metabolite of tripamide, unlike its 4-chloro-3-sulfamoyl isomer, suggests it possesses greater inherent metabolic stability . This makes it a more reliable core scaffold for the design of metabolically stable chemical probes and functional materials, including sulfamoylbenzoic acid derivatives used as molecular additives in perovskite solar cells, where stability is a key performance parameter [1].

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